PDE5 Inhibition Potency: Mirodenafil (IC50 = 0.34 nM) Compared to Sildenafil, Udenafil, and Avanafil
Mirodenafil, the parent compound of Mirodenafil-d7 (dihydrochloride), demonstrates a reported PDE5 inhibitory potency (IC50) of 0.34 nM (or 338 pM) [1]. This value indicates a higher potency compared to several clinically established PDE5 inhibitors, including sildenafil (IC50 = 3.7 nM), udenafil (IC50 = 8.25 nM), and avanafil (IC50 = 5.2 nM), based on cross-study comparable data [2][3]. The quantified difference represents an approximately 10.9-fold increase in potency relative to sildenafil [4].
| Evidence Dimension | PDE5 Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | Mirodenafil: 0.34 nM (or 338 pM) |
| Comparator Or Baseline | Sildenafil: 3.7 nM; Udenafil: 8.25 nM; Avanafil: 5.2 nM |
| Quantified Difference | ~10.9-fold higher potency vs. sildenafil |
| Conditions | In vitro PDE5 enzyme inhibition assay (recombinant human PDE5A) |
Why This Matters
Higher potency may translate to lower effective doses or enhanced therapeutic margins in research models of erectile function.
- [1] ChemicalBook. The inhibition of cyclic nucleotide Phosphodiesterase type 5---Mirodenafil. 2022. View Source
- [2] Andersson KE. PDE5 inhibitors - pharmacology and clinical applications 20 years after sildenafil discovery. Br J Pharmacol. 2018;175(13):2554-2565. View Source
- [3] PMC7707100. Table 1: Pharmacokinetic and pharmacodynamic parameters of PDE5 inhibitors. View Source
- [4] ScienceDirect. Mirodenafil. Retrieved from ScienceDirect Topics. View Source
